2,3-Dihydro-2,3-dimethyl-benzo[b]thiophene 1,1-dioxide
Description
2,3-Dihydro-2,3-dimethyl-benzo[b]thiophene 1,1-dioxide (CAS: Not explicitly listed, but structurally related to 14315-13-0) is a sulfur-containing heterocyclic compound featuring a benzo-fused thiophene ring system with two methyl groups at positions 2 and 3, and a 1,1-dioxide moiety. This compound belongs to the class of 2,3-dihydrobenzo[b]thiophene 1,1-dioxides, which are pivotal in medicinal chemistry and materials science due to their structural rigidity and bioactivity. The dimethyl substitution introduces steric hindrance, significantly influencing its reactivity and applications compared to non-alkylated analogs.
Properties
IUPAC Name |
2,3-dimethyl-2,3-dihydro-1-benzothiophene 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-7-8(2)13(11,12)10-6-4-3-5-9(7)10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKMJCFNRXTIOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(S(=O)(=O)C2=CC=CC=C12)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609840 | |
| Record name | 2,3-Dimethyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6525-37-7 | |
| Record name | 2,3-Dimethyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-2,3-dimethyl-benzo[b]thiophene 1,1-dioxide can be achieved through several methods. One efficient method involves the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides. This method has been shown to produce high yields and excellent enantioselectivities (up to 99% yield and >99% enantiomeric excess) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale asymmetric hydrogenation processes. The use of Rhodium catalysts and specific ligands can facilitate the hydrogenation of prochiral substrates, resulting in the desired chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides with high efficiency .
Chemical Reactions Analysis
Hydrogenation Reactions
This compound serves as a substrate in catalytic asymmetric hydrogenation. Using Rhodium (Rh) catalysts with bisphosphine-thiourea ligands, high enantioselectivity and yield are achieved:
| Substrate Modification | Catalyst System | Conditions | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| 3-Aryl substituents | Rh(NBD)₂BF₄/L2 | 50 atm H₂, CF₃CH₂OH, 70°C | 97–99 | 94–>99 |
| 3-Alkyl substituents | Rh(NBD)₂BF₄/L2 | 50 atm H₂, CF₃CH₂OH, 70°C | 97–98 | 96–98 |
| 3-Naphthyl substituents | Rh(NBD)₂BF₄/L2 | 50 atm H₂, CF₃CH₂OH, 70°C | 99 | >99 |
Key findings:
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The reaction proceeds via a Rh-catalyzed mechanism, where hydrogen-bonding interactions between the sulfonyl group and thiourea ligands enhance enantioselectivity .
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Gram-scale reactions maintain efficiency (99% yield, >99% ee) with a catalyst loading of 0.02 mol% (TON = 5000) .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive positions on the benzene or thiophene ring:
Bromination
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Treatment with 30% H₂O₂ in acetic acid at 100°C introduces bromine at the 3-position:
Reagent : H₂O₂/AcOH
Yield : 89% .
Thiol Substitution
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3-Bromo derivatives react with aryl/heteroaryl thiols in DMF with triethylamine:
General Procedure :
Oxidation and Reduction
The sulfone group influences redox behavior:
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Reduction : Lithium aluminum hydride (LiAlH₄) selectively reduces the sulfone to a sulfide, though this is less common due to steric hindrance from methyl groups .
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Oxidation : Further oxidation of the thiophene ring is limited by the pre-existing sulfone group, but side-chain methyl groups can undergo oxidation to carboxylic acids under strong conditions (e.g., KMnO₄) .
Cross-Coupling Reactions
While direct β-arylation is rare for this compound, related benzo[b]thiophene derivatives undergo Pd-catalyzed coupling:
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Conditions : Pd(OAc)₂, Ag₂CO₃, HFIP solvent, room temperature .
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Limitation : The electron-withdrawing sulfone group reduces reactivity compared to non-oxidized thiophenes .
Mechanistic Insights
Scientific Research Applications
Unfortunately, the available search results do not provide specific applications or case studies for the compound "2,3-Dihydro-2,3-dimethyl-benzo[b]thiophene 1,1-dioxide" . The search results provide information regarding the synthesis, molecular formula, molecular weight, and other properties of related compounds, but lack details on specific applications .
Synthesis of Chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides
- Chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides and derivative motifs are widely distributed with significant applications in many biologically relevant contexts .
- Asymmetric hydrogenation of prochiral benzo[b]thiophene 1,1-dioxides can produce chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and enantioselectivities .
- A rhodium-catalyzed asymmetric hydrogenation method has been developed using N-methylated bisphosphine-thiourea ZhaoPhos L2 as a ligand, which resulted in high conversion rates and enantioselectivity .
Related Compounds
Mechanism of Action
The mechanism of action of 2,3-dihydro-2,3-dimethyl-benzo[b]thiophene 1,1-dioxide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Structural and Electronic Differences
The compound’s closest analogs include:
2,3-Dihydrobenzo[b]thiophene 1,1-dioxide (CAS: 14315-13-0): The parent structure lacks methyl groups. Its lower steric bulk allows higher reactivity in catalytic hydrogenation and functionalization reactions.
3-Phenyl-2-phenyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (e.g., compound 4a ): Bulky aryl substituents enhance enantioselectivity in Rh-catalyzed hydrogenation but reduce reaction rates compared to alkyl groups.
2-Carbonylbenzo[b]thiophene 1,1-dioxide derivatives (e.g., STAT3 inhibitors): Substitution with electron-withdrawing carbonyl groups improves protein-binding affinity, contrasting with the electron-donating methyl groups in the target compound.
Reactivity in Catalytic Hydrogenation
The dimethyl substitution in 2,3-dimethylbenzo[b]thiophene 1,1-dioxide (3c) renders it resistant to Rh-catalyzed asymmetric hydrogenation, unlike other derivatives (e.g., 3-phenyl or alkyl-substituted analogs). In contrast, less hindered substrates achieve >99% yield and enantiomeric excess (ee).
Table 1: Hydrogenation Outcomes for Selected Substrates
| Substrate | Catalyst System | Conversion (%) | ee (%) | Reference |
|---|---|---|---|---|
| 3-Phenyl (3a ) | Rh/L2 | 83 | 98 | |
| 3-Methyl-2-phenyl (3b ) | Rh/L2 | 0 | N/A | |
| 2,3-Dimethyl (3c ) | Rh/L2 | 0 | N/A | |
| 3-Alkyl (1v–1x ) | Rh/L2 | >99 | 96–98 |
Biological Activity
2,3-Dihydro-2,3-dimethyl-benzo[b]thiophene 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, as well as its derivatives.
Synthesis
The synthesis of this compound typically involves the asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides. This process has been shown to yield high enantioselectivities (up to >99% ee) and excellent yields (up to 99%) using Rh-catalyzed methods .
Antimicrobial Properties
Research indicates that benzo[b]thiophene derivatives exhibit a broad spectrum of antimicrobial activities. In a study evaluating various synthesized compounds, several derivatives demonstrated potent antibacterial and antifungal properties. For instance:
- Antibacterial Activity : Compounds were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones.
- Antifungal Activity : The derivatives displayed effectiveness against common fungal strains .
Anti-inflammatory Effects
The anti-inflammatory potential of benzo[b]thiophene derivatives has been explored through various in vitro assays. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Specific compounds derived from 2,3-dihydro-2,3-dimethyl-benzo[b]thiophene have shown promising results in reducing inflammation in animal models .
Case Studies
- Case Study on Antibacterial Activity :
- A series of benzo[b]thiophene derivatives were synthesized and screened for antibacterial activity. The results indicated that certain compounds exhibited Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics.
- Case Study on Anti-inflammatory Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Modifications at various positions on the thiophene ring can enhance or diminish activity:
- Substituents at Positions 2 and 3 : Altering these positions has been shown to affect both the potency and selectivity of antimicrobial activities.
- Hydrogen Bonding Interactions : The presence of electron-withdrawing groups can enhance the compound's reactivity and biological efficacy through improved hydrogen bonding interactions with biological targets .
Q & A
Q. What are the most efficient synthetic methodologies for 2,3-Dihydro-2,3-dimethyl-benzo[b]thiophene 1,1-dioxide?
Answer: The Rh-catalyzed asymmetric hydrogenation of substituted benzo[b]thiophene 1,1-dioxides is a highly efficient method. Using Rh(NBD)₂BF₄ with a chiral bisphosphine ligand (e.g., ZhaoPhos L2), researchers achieved enantioselectivities >99% and yields up to 99% for aromatic and alkyl-substituted derivatives. Key factors include:
- Catalyst loading : As low as 0.02 mol% (S/C = 5000) for gram-scale reactions .
- Substrate scope : 2- and 3-substituted derivatives are compatible, though 2,3-dimethyl variants (e.g., 3c) show limited reactivity .
- Hydrogen-bonding interactions : Ligand thiourea motifs enhance enantiocontrol .
Q. How can the stereochemical purity of synthesized derivatives be confirmed?
Answer: Enantioselectivity is validated via chiral HPLC or supercritical fluid chromatography (SFC), coupled with optical rotation measurements. Diastereoselectivity (>25:1 dr) is confirmed using NOE NMR experiments to assign spatial configurations .
Q. What are common characterization techniques for verifying structural integrity?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent effects (e.g., NOE couplings in dimerization products) .
- X-ray crystallography : Resolves absolute configurations, particularly for polymorphic forms (e.g., 2-Me, 3-Me, and 2,3-Me derivatives) .
- Mass spectrometry : LCMS-ESI validates molecular weights and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications at the 2-position influence STAT3 inhibitory activity?
Answer: Introducing 2-carbonyl groups enhances binding to the STAT3 SH2 domain. Key findings:
- Amide/carbonyl linkers : Improve hydrophobic interactions with Leu706 and polar interactions with pTyr705, increasing potency (e.g., compound 6o with IC₅₀ = 0.70–2.81 μM across cancer lines) .
- Flexible basic groups : Boost antiproliferative activity by 10-fold compared to unmodified BTP cores .
- ROS induction : 2-Carbonyl derivatives (e.g., 6o ) trigger ROS accumulation, contributing to apoptosis via PARP cleavage .
Q. What methodological approaches resolve contradictions in catalytic hydrogenation reactivity?
Answer: Contradictions arise in substrate-specific reactivity (e.g., 3b/3c show no reaction). Strategies include:
- Electronic/steric analysis : Electron-withdrawing groups on the phenyl ring reduce reactivity, while bulky substituents (e.g., 2-naphthyl) are tolerated .
- Computational modeling : DFT studies predict transition-state geometries to optimize ligand-substrate interactions .
- Solvent screening : Polar aprotic solvents (e.g., DCM) enhance conversion rates compared to ethers .
Q. How do polymorphic forms of 2,3-dimethyl derivatives affect material properties?
Answer: Crystal structure prediction (CSP) calculations identify polymorphs with distinct packing motifs:
Q. What mechanisms explain the selective cytotoxicity of STAT3 inhibitors in cancer cells?
Answer:
- Selective STAT3 phosphorylation inhibition : Compound 6o reduces pSTAT3 (Tyr705) without affecting upstream kinases (e.g., JAK2) .
- GSH depletion : ROS accumulation correlates with reduced intracellular glutathione, sensitizing cancer cells to apoptosis .
- Cellular uptake assays : Fluorescently tagged derivatives (e.g., CBT analogs) show preferential accumulation in tumor xenografts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
